5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine
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Overview
Description
5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine: is a chemical compound with the molecular formula C8H12N2O It is a derivative of benzisoxazole, characterized by a tetrahydro structure with a methyl group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzyl alcohol with methylamine, followed by reduction and cyclization to form the benzisoxazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various catalysts, specific solvents, and temperature control.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzisoxazole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound’s structural similarity to certain pharmacologically active molecules makes it a candidate for drug development. It is investigated for its potential therapeutic effects and as a lead compound in medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties are leveraged in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-5-methyl-2,1-benzisoxazole: Similar structure but lacks the amine group at the 3-position.
5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Uniqueness: 5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-2-3-7-6(4-5)8(9)11-10-7/h5H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABXPHLYZUSVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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